molecular formula C17H23NO3 B15141964 (Rac)-Atropine-d3

(Rac)-Atropine-d3

Cat. No.: B15141964
M. Wt: 292.39 g/mol
InChI Key: RKUNBYITZUJHSG-FIBGUPNXSA-N
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Description

(Rac)-Atropine-d3 is a deuterated form of atropine, a tropane alkaloid derived from plants of the Solanaceae family. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers. Deuterium, a stable isotope of hydrogen, replaces some hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Atropine-d3 typically involves the incorporation of deuterium into the atropine molecule. One common method is the catalytic hydrogenation of tropinone in the presence of deuterium gas, followed by esterification with tropic acid. The reaction conditions often include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Deuterated solvents such as deuterated chloroform (CDCl3)

    Temperature: Room temperature to moderate heating

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Using large reactors and optimized conditions for higher yield

    Purification: Techniques such as recrystallization and chromatography to ensure high purity

    Quality control: Rigorous testing to confirm the deuterium incorporation and overall compound integrity

Chemical Reactions Analysis

Types of Reactions

(Rac)-Atropine-d3 can undergo various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like potassium permanganate (KMnO4)

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH)

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium

    Reduction: LiAlH4 in anhydrous ether

    Substitution: NaOH in aqueous or alcoholic medium

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Conversion to alcohols or amines

    Substitution: Formation of substituted tropane derivatives

Scientific Research Applications

(Rac)-Atropine-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and isotope effect studies

    Biology: Helps in studying metabolic pathways and enzyme kinetics

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution

    Industry: Employed in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

(Rac)-Atropine-d3 exerts its effects by blocking the action of acetylcholine on muscarinic receptors. This inhibition affects various physiological functions, including:

    Molecular Targets: Muscarinic acetylcholine receptors (M1, M2, M3, M4, M5)

    Pathways Involved: Inhibition of G-protein coupled receptor signaling, leading to reduced parasympathetic nervous system activity

Comparison with Similar Compounds

Similar Compounds

    Atropine: Non-deuterated form with similar pharmacological effects

    Scopolamine: Another tropane alkaloid with similar receptor affinity but different therapeutic uses

    Hyoscyamine: An isomer of atropine with similar but more potent effects

Uniqueness

(Rac)-Atropine-d3 is unique due to the presence of deuterium, which provides advantages in research applications, such as:

    Enhanced stability: Deuterium bonds are stronger than hydrogen bonds, leading to increased metabolic stability

    Isotope effects: Useful in studying reaction mechanisms and metabolic pathways

Properties

Molecular Formula

C17H23NO3

Molecular Weight

292.39 g/mol

IUPAC Name

[8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/i1D3

InChI Key

RKUNBYITZUJHSG-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

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